Seiricardine A
Description
Seiricardine A is a sesquiterpenoid phytotoxin first isolated from the fungal species Seiridium cardinale, a pathogen responsible for canker disease in Mediterranean cypress (Cupressus sempervirens) . Structurally, it belongs to the family of bicyclic sesquiterpenes with a molecular formula of C₁₅H₂₆O₂ and a molecular weight of 239.1983 g/mol . Its absolute configuration (AC) was determined as (1S,2R,3aS,4S,5R,7aS) through advanced chiroptical techniques, including vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) .
This compound exhibits potent phytotoxic activity, inducing leaf yellowing, stem necrosis, and browning in cypress at concentrations as low as 0.1 mg/mL .
Properties
CAS No. |
132970-76-4 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1R,2S,3aR,4R,5S,7aR)-3a,4,5-trimethyl-1-prop-1-en-2-yl-2,3,4,6,7,7a-hexahydro-1H-indene-2,5-diol |
InChI |
InChI=1S/C15H26O2/c1-9(2)13-11-6-7-15(5,17)10(3)14(11,4)8-12(13)16/h10-13,16-17H,1,6-8H2,2-5H3/t10-,11-,12+,13+,14+,15+/m1/s1 |
InChI Key |
CGKHVNUMMHTZJY-UMBPPFEGSA-N |
SMILES |
CC1C(CCC2C1(CC(C2C(=C)C)O)C)(C)O |
Isomeric SMILES |
C[C@H]1[C@@](CC[C@H]2[C@]1(C[C@@H]([C@H]2C(=C)C)O)C)(C)O |
Canonical SMILES |
CC1C(CCC2C1(CC(C2C(=C)C)O)C)(C)O |
Synonyms |
seiricardine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Bioactive Properties of Seiricardine A and Analogues
Mechanistic and Bioactivity Comparisons
- Phytotoxicity: this compound, B, and C share nearly identical phytotoxic effects on cypress, causing necrosis and chlorosis at low concentrations.
- Antimicrobial Spectrum: Unlike L-cladinose and carvacrol, which target bacterial cell walls, this compound disrupts fungal membranes, reflecting its sesquiterpenoid hydrophobicity .
- Synthetic Accessibility: this compound’s complex bicyclic structure poses challenges for total synthesis, requiring multi-step strategies involving allylic oxidations and epoxide cleavage . In contrast, carvacrol and L-cladinose are commercially synthesized due to their simpler scaffolds .
Q & A
Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled in structural studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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